8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Biochemical Analysis
Biochemical Properties
8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in biochemical reactions, particularly those involving purine metabolism. It interacts with enzymes such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). These interactions are crucial for the compound’s role in nucleotide synthesis and energy metabolism. The compound’s ability to mimic natural purines allows it to participate in various biochemical pathways, influencing the activity of enzymes and proteins involved in these processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of purinergic receptors, which are involved in cell communication and signaling . Additionally, it affects the expression of genes related to purine metabolism and energy production, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to purine receptors and enzymes, influencing their activity. For example, it can inhibit the activity of xanthine oxidase, reducing the production of reactive oxygen species (ROS) and oxidative stress . Additionally, the compound can activate or inhibit specific signaling pathways by interacting with G-protein coupled receptors (GPCRs) and other membrane-bound proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under physiological conditions, but it can degrade over extended periods, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in adaptive changes in cellular functions, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular functions and improve metabolic efficiency . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the purine salvage pathway and the de novo synthesis of purine nucleotides . It interacts with enzymes such as xanthine oxidase and HGPRT, influencing the levels of metabolites like hypoxanthine and inosine . These interactions play a crucial role in maintaining cellular energy balance and nucleotide homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through nucleoside transporters and distributed to various cellular compartments. Its localization within cells is influenced by its interactions with intracellular proteins and organelles .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in purine metabolism . Additionally, it can be transported to the nucleus, where it may influence gene expression and DNA synthesis . The targeting of the compound to specific subcellular compartments is facilitated by post-translational modifications and binding interactions with cellular proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the hydroxypropyl group and the methyl groups at specific positions. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the imidazo[2,1-f]purine core.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-(3-hydroxypropyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: shares similarities with other imidazo[2,1-f]purine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This compound’s structure allows for diverse chemical modifications, making it a valuable tool in various research fields.
Properties
IUPAC Name |
6-(3-hydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3/c1-8-9(2)19-10-11(15-13(19)18(8)6-5-7-20)16(3)14(22)17(4)12(10)21/h20H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWWCDZEFVFZLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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